2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by a bromine atom, a nitro group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps. One common method starts with the nitration of 2-bromo-3-(2,2,2-trifluoroethoxy)benzene using nitric acid and sulfuric acid under controlled conditions. The reaction requires careful temperature control to avoid over-nitration and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-bromo-1-amino-3-(2,2,2-trifluoroethoxy)benzene.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Hydroxy derivatives, alkylated compounds.
Scientific Research Applications
2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of nitro-containing compounds with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, the nitro group may interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. The trifluoroethoxy group can enhance the compound's stability and bioavailability.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.
Receptors: It may bind to receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
1-nitro-2-bromobenzene
3-nitro-2-bromobenzene
2-bromo-1-nitrobenzene
1-bromo-3-nitrobenzene
Properties
Molecular Formula |
C8H5BrF3NO3 |
---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
2-bromo-1-nitro-3-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H5BrF3NO3/c9-7-5(13(14)15)2-1-3-6(7)16-4-8(10,11)12/h1-3H,4H2 |
InChI Key |
SCRMAPFTAGUQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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